molecular formula C14H10N4O4 B11958759 Benzaldehyde, p-nitro-, azine

Benzaldehyde, p-nitro-, azine

Cat. No.: B11958759
M. Wt: 298.25 g/mol
InChI Key: YWEOYAUKSPQBMW-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, p-nitro-, azine is an organic compound that belongs to the class of azines Azines are characterized by the presence of a nitrogen-nitrogen double bond (N=N) within their structure This particular compound is derived from benzaldehyde and features a nitro group (NO2) attached to the para position of the benzene ring The azine linkage is formed by the condensation of two molecules of benzaldehyde, p-nitro- with hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, p-nitro-, azine typically involves the reaction of p-nitrobenzaldehyde with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes condensation to form the azine linkage. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

[ 2 \text{C}_7\text{H}_5\text{NO}_3 + \text{N}2\text{H}4 \rightarrow \text{C}{14}\text{H}{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, p-nitro-, azine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-substituted azines.

    Reduction: Reduction of the nitro group can yield amino-substituted azines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Nitro-substituted azines.

    Reduction: Amino-substituted azines.

    Substitution: Halogenated or nitrated azine derivatives.

Scientific Research Applications

Benzaldehyde, p-nitro-, azine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, p-nitro-, azine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azine linkage may also play a role in the compound’s reactivity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    Benzaldehyde, m-nitro-, azine: Similar structure but with the nitro group in the meta position.

    Benzaldehyde, o-nitro-, azine: Similar structure but with the nitro group in the ortho position.

    Benzaldehyde, p-amino-, azine: Similar structure but with an amino group instead of a nitro group.

Uniqueness: Benzaldehyde, p-nitro-, azine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The para position allows for distinct electronic and steric effects compared to its meta and ortho counterparts.

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

(E)-1-(4-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]methanimine

InChI

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(8-4-12)18(21)22/h1-10H/b15-9+,16-10+

InChI Key

YWEOYAUKSPQBMW-KAVGSWPWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.